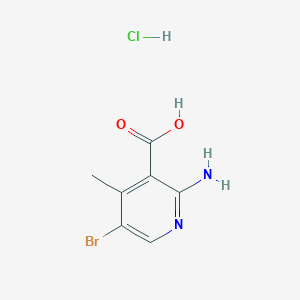

2-Amino-5-bromo-4-methyl nicotinic acid hcl

Description

Contextual Significance of Nicotinic Acid Derivatives in Synthetic Chemistry

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in organic and medicinal chemistry. chemistryjournal.netwikipedia.org The pyridine (B92270) ring at the core of these molecules is a prevalent feature in many biologically active compounds. Researchers have successfully synthesized and evaluated a wide array of nicotinic acid derivatives, demonstrating their potential in developing agents with diverse therapeutic properties. researchgate.net These include anti-inflammatory, analgesic, antibacterial, and insecticidal activities. chemistryjournal.netnih.govnih.gov The chemical versatility of the nicotinic acid framework allows for modifications at various positions of the pyridine ring, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. researchgate.net This inherent adaptability has made nicotinic acid derivatives a cornerstone in the synthesis of novel compounds for academic and pharmaceutical research. chemistryjournal.netresearchgate.net

| Class of Nicotinic Acid Derivative | Studied Research Area/Application | Reference |

| 2-Aryl Nicotinic Acids | Analgesic and Anti-inflammatory Agents | researchgate.net |

| Nitro-containing Nicotinic Acids | Anti-tubercular Agents | researchgate.net |

| Acylhydrazone Derivatives | Antibacterial Agents | nih.gov |

| Various Substituted Derivatives | Insecticidal Agents | chemistryjournal.net |

| General Derivatives | Alzheimer's Disease, Pneumonia, Kidney Disease | researchgate.net |

Overview of the 2-Amino-5-bromo-4-methylnicotinic Acid Scaffold in Chemical Synthesis

The 2-amino-5-bromo-4-methylnicotinic acid scaffold is a highly functionalized building block valuable for complex organic synthesis. nbinno.comhzsqchem.com Its structure is characterized by several key reactive sites: a pyridine core, an amino group at the 2-position, a bromine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid at the 3-position. Each of these groups imparts specific reactivity to the molecule.

The bromine atom is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nbinno.comhzsqchem.com These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents. The amino group provides a nucleophilic site and is crucial for forming hydrogen bonds in biological targets, a key feature in the design of enzyme inhibitors. hzsqchem.com The carboxylic acid offers another point for modification, typically through esterification or amidation, to further elaborate the molecular structure. This combination of functional groups makes the scaffold an attractive starting material for constructing libraries of complex molecules, particularly in the pursuit of new therapeutic agents. nbinno.com

Table of Chemical and Physical Properties: Note: Data is for the hydrochloride salt form.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59414-89-0 | appchemical.com |

| Molecular Formula | C₇H₈BrClN₂O₂ | appchemical.com |

| Molecular Weight | 267.51 g/mol | appchemical.com |

| SMILES | OC(=O)c1c(N)ncc(c1C)Br.Cl | appchemical.com |

Research Trajectories and Academic Objectives for 2-Amino-5-bromo-4-methylnicotinic Acid HCl Studies

Current and future academic research involving 2-amino-5-bromo-4-methylnicotinic acid HCl is primarily directed toward its application in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govacs.org Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. researchgate.net The 2-aminopyridine (B139424) moiety, a core feature of the title compound, is a well-established pharmacophore known to interact with the ATP-binding site of many kinases. hzsqchem.com

Key research objectives include:

Synthesis of Novel Kinase Inhibitors: Utilizing the compound as a key intermediate to synthesize novel, potent, and selective inhibitors of specific kinases, such as Cyclin-Dependent Kinases (CDKs), Janus kinases (JAKs), or Phosphoinositide 3-kinases (PI3Ks). nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold through reactions at the bromine and carboxylic acid positions to generate a library of analogues. Subsequent biological testing of these analogues helps to elucidate the structural requirements for optimal target engagement and cellular activity.

Development of Targeted Therapies: The scaffold's utility in creating molecules that can selectively inhibit kinases involved in cancer cell proliferation and survival makes it a valuable tool in oncology research. nih.govacs.org Academic studies focus on designing compounds that could lead to more effective and less toxic cancer therapies.

The strategic placement of the amino, bromo, and methyl groups on the nicotinic acid framework provides a robust platform for generating molecular diversity, making it a compound of significant interest for synthetic chemists aiming to discover next-generation therapeutic agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-bromo-4-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c1-3-4(8)2-10-6(9)5(3)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCISCWGZRSBOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659345 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59414-89-0 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The analysis for 2-Amino-5-bromo-4-methylnicotinic acid HCl reveals a logical pathway for its synthesis.

The primary disconnection targets the ionic bond of the hydrochloride salt, leading back to the free base, 2-Amino-5-bromo-4-methylnicotinic acid. The next key disconnection is the carbon-bromine bond, a common step in the synthesis of halogenated aromatic compounds. This points to an electrophilic bromination of a precursor molecule. The most logical precursor is 2-Amino-4-methylnicotinic acid. This is because the amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. In the pyridine (B92270) ring, the 5-position is para to the amino group at position 2, making it the most likely site for bromination.

Further deconstruction of 2-Amino-4-methylnicotinic acid suggests a precursor such as a dinitrile or a cyano-amide, which can be hydrolyzed to the carboxylic acid and from which the amino group can be installed. A plausible synthetic precursor is 2-chloro-4-methyl-3-cyanopyridine. The synthesis of this precursor would likely start from simpler, commercially available substituted pyridines or by constructing the pyridine ring itself.

Table 1: Key Precursors in the Synthesis of 2-Amino-5-bromo-4-methylnicotinic Acid HCl

| Precursor Compound | Role in Synthesis |

| 2-Amino-4-methylnicotinic acid | Direct precursor for bromination |

| 2-Chloro-4-methyl-3-cyanopyridine | Intermediate for the synthesis of 2-Amino-4-methylnicotinic acid |

| Simpler substituted pyridines | Starting materials for the construction of the pyridine core |

Established Synthetic Routes to 2-Amino-5-bromo-4-methylnicotinic Acid HCl

Established synthetic routes to 2-Amino-5-bromo-4-methylnicotinic acid HCl are primarily based on the principles identified in the retrosynthetic analysis. The general approach involves the synthesis of the 2-Amino-4-methylnicotinic acid core, followed by regioselective bromination and subsequent conversion to the hydrochloride salt.

Key Reaction Steps and Intermediate Compounds

A common synthetic pathway would involve the following key steps:

Synthesis of 2-Amino-4-methylnicotinic acid: While multiple routes to substituted aminonicotinic acids exist, a frequently employed method involves the hydrolysis of a nitrile precursor. For instance, starting from 2-chloro-3-cyano-6-methylpyridine, amination followed by hydrolysis can yield the corresponding aminonicotinic acid. A similar strategy can be envisioned for the 4-methyl isomer.

Bromination of 2-Amino-4-methylnicotinic acid: The introduction of the bromine atom at the 5-position is typically achieved through electrophilic aromatic substitution. A brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid is used. The reaction is generally carried out at room temperature or with gentle heating.

Formation of the Hydrochloride Salt: The final step is the conversion of the free base, 2-Amino-5-bromo-4-methylnicotinic acid, into its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a suitable solvent, often an alcohol like ethanol (B145695) or isopropanol. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Table 2: Intermediate Compounds in a Plausible Synthetic Route

| Intermediate Compound | Structure | Role |

| 2-Amino-4-methylnicotinic acid | Precursor for bromination | |

| 2-Amino-5-bromo-4-methylnicotinic acid | Free base before salt formation |

Mechanistic Aspects of Principal Synthetic Transformations

The key transformation in the synthesis is the electrophilic bromination of the 2-Amino-4-methylnicotinic acid ring. The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The amino group at the C2 position is a powerful activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyridine ring, particularly at the ortho (C3) and para (C5) positions. The C5 position is sterically more accessible and electronically favored, leading to the regioselective formation of the 5-bromo isomer. The reaction begins with the attack of the electron-rich pyridine ring on the electrophilic bromine species (e.g., Br+ generated from Br2 or NBS). This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The final step involves the deprotonation of the C5 position by a base (such as the solvent or the counter-ion of the bromine source) to restore the aromaticity of the pyridine ring, yielding the 5-bromo product.

Optimization Strategies for Yield and Selectivity

To maximize the yield and selectivity of the synthesis, several factors can be optimized:

Choice of Brominating Agent: While elemental bromine is effective, N-Bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, and can sometimes lead to cleaner reactions with fewer byproducts.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common choice as it is polar and can help to solvate the starting material and the brominating agent.

Reaction Temperature: The temperature should be carefully controlled to prevent the formation of over-brominated byproducts. Running the reaction at or slightly above room temperature is often sufficient.

Stoichiometry: Using a slight excess of the brominating agent can help to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of di-brominated products.

Purification: Careful purification of the intermediate and final products is crucial to obtain a high-purity compound. Recrystallization is a common method for purifying solid organic compounds.

Advanced and Novel Synthetic Approaches

Research into more efficient and environmentally friendly synthetic methods is ongoing. For the synthesis of 2-Amino-5-bromo-4-methylnicotinic acid HCl and related compounds, advanced approaches focus on the use of catalytic systems.

Catalytic Strategies in 2-Amino-5-bromo-4-methylnicotinic Acid HCl Synthesis

While direct catalytic methods for the synthesis of this specific molecule are not widely reported, general catalytic strategies for the synthesis of substituted aminopyridines and for halogenation reactions can be applied.

Catalytic Amination: In the synthesis of the precursor 2-Amino-4-methylnicotinic acid, transition metal-catalyzed amination reactions could provide a more efficient alternative to traditional methods. Catalysts based on palladium or copper can be used to form the carbon-nitrogen bond.

Catalytic Bromination: The use of catalysts in the bromination step can enhance selectivity and allow for the use of milder reaction conditions. For example, certain Lewis acids or zeolites can act as catalysts to activate the brominating agent and direct the substitution to the desired position.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. While not yet established for this specific synthesis, it is conceivable that engineered enzymes could be used for the selective amination or halogenation of pyridine derivatives in the future, offering a greener and more efficient synthetic route.

Principles of Green Chemistry Applied to its Synthesis

The synthesis of complex pharmaceutical intermediates such as 2-Amino-5-bromo-4-methylnicotinic acid HCl presents an opportunity to apply the principles of green chemistry to minimize environmental impact and enhance sustainability. blazingprojects.commdpi.com Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The application of these principles is crucial in the pharmaceutical industry, which traditionally has been associated with large volumes of waste. blazingprojects.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. acs.org For a hypothetical synthesis of 2-Amino-5-bromo-4-methylnicotinic acid HCl, these principles can be applied as follows:

Waste Prevention: The primary goal is to prevent waste rather than treating it after it has been created. This involves designing synthetic pathways with high "atom economy," maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the desired product. Reactions like additions and cycloadditions are highly atom-economical, whereas eliminations and substitutions, which are common in pyridine synthesis, often generate stoichiometric byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. This would involve avoiding hazardous reagents like molecular bromine in favor of safer alternatives.

Designing Safer Chemicals: The final product should be designed to be effective while minimizing its toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. Water is an ideal green solvent, and other choices can be guided by solvent selection guides that rank solvents based on their environmental, health, and safety impacts. acs.orgnih.gov

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. nih.gov

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. While the synthesis of pyridine derivatives often starts from petrochemical feedstocks, research into bio-based starting materials is an active area. worldpharmatoday.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. Catalysts, including biocatalysts (enzymes), can enable reactions with high selectivity under mild conditions, reducing waste and energy use. mdpi.comworldpharmatoday.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

A comparison of a hypothetical traditional synthesis versus a greener approach for a key step, such as the bromination of a 2-amino-4-methylpyridine (B118599) intermediate, can be evaluated using green chemistry metrics. researchgate.netwhiterose.ac.ukmdpi.com

| Metric | Hypothetical Traditional Route | Hypothetical Green Route | Description |

|---|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) in Acetic Acid | N-Bromosuccinimide (NBS) with a catalyst | NBS is a solid and easier to handle than volatile, corrosive liquid bromine. |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Ethanol or Water | Avoids environmentally persistent and toxic chlorinated solvents. |

| Atom Economy | Lower (HBr is a byproduct) | Higher (Succinimide is the byproduct) | Measures the efficiency of reactant atom conversion to product. |

| Process Mass Intensity (PMI) | High (>100 kg waste/kg product) | Lower (<50 kg waste/kg product) | Ratio of the total mass input to the mass of the final product. A lower PMI is better. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted aromatic heterocycle like 2-Amino-5-bromo-4-methylnicotinic acid HCl is a significant challenge that requires precise control over the selectivity of the reactions. nih.govnih.govChemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions.

For the target molecule, the pyridine ring is substituted with four different groups: an amino (-NH₂), a bromo (-Br), a methyl (-CH₃), and a nicotinic acid (-COOH) group. The successful synthesis hinges on introducing these substituents at the correct positions (C2, C5, C4, and C3, respectively) without unintended side reactions.

Key Selectivity Challenges:

Regioselective Bromination: The starting material is likely a substituted pyridine, such as 2-amino-4-methylpyridine. The amino group is a powerful activating ortho-, para-director, and the methyl group is a weaker activating ortho-, para-director. This combined activation makes the pyridine ring highly susceptible to electrophilic substitution.

The C3 and C5 positions are both activated. Direct bromination of 2-amino-4-methylpyridine often leads to a mixture of products, including the desired 5-bromo isomer and the undesired 3-bromo isomer, as well as di-brominated byproducts (e.g., 3,5-dibromo). google.com

Control Strategies: To achieve regioselectivity for the C5 position, a common strategy is to first protect the highly activating amino group, for instance, as an acetamide. This reduces its activating strength and provides steric hindrance at the C3 position, favoring substitution at C5. google.com Another approach involves using a nitramino intermediate, which deactivates the ring and sterically masks the C3 position, thereby directing bromination to C5. acs.org

Introduction of the Carboxylic Acid Group: The introduction of the carboxylic acid (or a precursor like a nitrile or ester) at the C3 position is another significant regioselective challenge. This step must be performed without displacing other substituents.

If the bromination is performed first, the C3 position is adjacent to the amino group and meta to the bromo group. Direct carboxylation of the halogenated pyridine ring can be difficult.

A plausible synthetic strategy might involve constructing the ring with the required substituents already in place or introduced in a controlled sequence. mdpi.com For instance, a multi-component condensation reaction could be designed to form the substituted pyridine ring in a single step. nih.gov

Sequence of Reactions: The order in which the functional groups are introduced is critical. An incorrect sequence can lead to low yields, difficult-to-separate isomers, or reaction failure. For example, performing nitration (a common precursor step for amination) on a substituted pyridine can be notoriously difficult to control regioselectively. google.com Therefore, starting with a pre-functionalized pyridine, like 2-amino-4-methylpyridine, is a common approach. google.com

The table below illustrates the potential regiochemical outcomes during the electrophilic bromination of a key intermediate.

| Reactant | Reaction | Possible Products (Regioisomers) | Desired Product | Control Strategy |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine | Electrophilic Bromination | 2-Amino-3-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine 2-Amino-3,5-dibromo-4-methylpyridine | 2-Amino-5-bromo-4-methylpyridine | Protecting the C2-amino group (e.g., as acetamide) to reduce activation and sterically hinder the C3 position. |

| 2-Nitramino-4-methylpyridine | Electrophilic Bromination | 2-Nitramino-5-bromo-4-methylpyridine | 2-Nitramino-5-bromo-4-methylpyridine | The nitramino group deactivates the ring and sterically blocks the C3 position, leading to high regioselectivity at C5. acs.org |

Ultimately, achieving an efficient synthesis of 2-Amino-5-bromo-4-methylnicotinic acid HCl requires careful selection of starting materials, protecting groups, and reaction conditions to navigate the complex challenges of chemo- and regioselectivity inherent in polysubstituted pyridine chemistry. nih.govrsc.org

Chemical Transformations and Derivatization Strategies of 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl

Reactivity Profiles of the Amino Group

The amino group at the 2-position of the pyridine (B92270) ring is a key site for a variety of nucleophilic and coupling reactions, enabling the introduction of diverse functionalities.

Acylations and Alkylations

The nucleophilic nature of the 2-amino group readily allows for acylation and alkylation reactions. Acylation is a common strategy to introduce carbonyl-containing moieties. For instance, the reaction of similar 2-aminopyridine (B139424) derivatives with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. While specific studies on 2-amino-5-bromo-4-methylnicotinic acid HCl are not extensively detailed in publicly available literature, the general reactivity of 2-aminopyridines suggests that acylation would proceed readily. For example, the acetylation of 5-bromo-2-methylpyridin-3-amine, a structurally related compound, is a known transformation, indicating the feasibility of acylating the amino group in the target molecule mdpi.com.

Alkylation of the amino group introduces alkyl substituents. Direct alkylation of 2-aminopyridines can sometimes be challenging due to the potential for N-alkylation of the pyridine ring nitrogen. However, specific conditions can be employed to favor alkylation at the exocyclic amino group.

Amide and Urethane (B1682113) Formation

The amino group serves as a nucleophile in amide bond formation reactions. Coupling with carboxylic acids, often facilitated by activating agents, is a standard method. Furthermore, the reaction with isocyanates or carbamoyl chlorides can lead to the formation of ureas and urethanes, respectively, introducing further diversity into the molecular structure.

Transformations Involving the Carboxyl Group

The carboxylic acid functionality at the 3-position provides another handle for a wide array of chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted to its corresponding ester through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. This transformation is often employed to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule. A patent describing the synthesis of a related compound, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, mentions esterification as a key step, highlighting the applicability of this reaction to similar nicotinic acid derivatives google.com.

Amidation of the carboxyl group, reacting with an amine in the presence of a coupling agent, leads to the formation of an amide bond. This is a fundamental transformation in the synthesis of a wide range of biologically active molecules and functional materials.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. This transformation provides access to hydroxymethylpyridine derivatives, which are valuable synthetic intermediates.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved under specific thermal or catalytic conditions. This reaction would lead to the formation of 2-amino-5-bromo-4-methylpyridine, a simpler pyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 5-position is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method to form carbon-carbon bonds by reacting the bromo-substituted pyridine with an organoboron compound in the presence of a palladium catalyst and a base wikipedia.org. Research on the Suzuki cross-coupling of the closely related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated, achieving moderate to good yields mdpi.com. This suggests that 2-amino-5-bromo-4-methylnicotinic acid would also be a suitable substrate for such transformations, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

The Heck reaction allows for the coupling of the bromo-substituted pyridine with alkenes to form substituted alkenes wikipedia.org. The Sonogashira coupling , on the other hand, involves the reaction with terminal alkynes to yield alkynyl-substituted pyridines wikipedia.org. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that this reaction proceeds efficiently to afford the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields scirp.org. While the isomeric substitution pattern is different, the general reactivity of the bromo-aminopyridine scaffold in Sonogashira reactions is well-established.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions at the bromo position of 2-amino-5-bromo-4-methylnicotinic acid, based on the reactivity of similar compounds.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl/Heteroaryl-2-amino-4-methylnicotinic acid |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) ligand / Base | 5-Alkenyl-2-amino-4-methylnicotinic acid |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-amino-4-methylnicotinic acid |

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgtcichemicals.com While specific studies on the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylnicotinic acid HCl are not extensively documented in publicly available literature, the reactivity of similar 5-bromo-pyridin-3-amine derivatives provides valuable insights.

For instance, the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids has been successfully demonstrated. mdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like K₃PO₄, in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com The reaction proceeds efficiently with both electron-donating and electron-withdrawing substituents on the arylboronic acid, indicating a broad substrate scope. mdpi.com Given the structural similarity, it is anticipated that 2-Amino-5-bromo-4-methylnicotinic acid HCl would undergo similar transformations at the C5-position, though the free amino and carboxylic acid groups might require protection or optimization of reaction conditions to avoid side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Bromopyridine Derivative

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate |

Data based on the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide as a model substrate. mdpi.com

Sonogashira and Heck Coupling Applications

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The Sonogashira coupling is a valuable tool for introducing alkynyl moieties into heterocyclic systems. While direct examples with 2-Amino-5-bromo-4-methylnicotinic acid HCl are scarce, studies on the Sonogashira coupling of 2-amino-3-bromopyridines offer a strong precedent. These reactions have been shown to proceed in moderate to excellent yields using a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), and a copper(I) salt (e.g., CuI) in the presence of a base such as triethylamine (Et₃N). The resulting 2-amino-3-alkynylpyridines are important intermediates for the synthesis of fused heterocycles. nih.gov It is highly probable that 2-Amino-5-bromo-4-methylnicotinic acid HCl would exhibit similar reactivity at the C5-bromo position, allowing for the introduction of various alkyne groups.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. Although specific applications of the Heck reaction with 2-Amino-5-bromo-4-methylnicotinic acid HCl are not well-documented, the general principles of Heck couplings with bromo-pyridines suggest its feasibility. The reaction would likely require a palladium catalyst, a phosphine ligand or be performed under phosphine-free conditions, and a base to neutralize the hydrogen halide formed during the reaction. The outcome would be the substitution of the bromine atom with a vinyl group, leading to the formation of a styryl-like derivative.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. The application of Buchwald-Hartwig amination to 2-Amino-5-bromo-4-methylnicotinic acid HCl would involve the coupling of the C5-bromo position with a primary or secondary amine. This would result in the formation of a 2,5-diamino-4-methylnicotinic acid derivative. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., XantPhos), and a strong base (e.g., sodium tert-butoxide or DBU). chemrxiv.org The presence of the free amino group on the starting material might lead to competitive coordination to the palladium center or self-coupling, thus necessitating careful selection of reaction conditions or a protection strategy for the existing amino group.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring in 2-Amino-5-bromo-4-methylnicotinic acid HCl is substituted with both electron-donating (amino and methyl) and electron-withdrawing (carboxylic acid and bromo) groups, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com The presence of the strongly activating amino group and the moderately activating methyl group would direct incoming electrophiles. However, the deactivating effect of the carboxylic acid and the pyridine ring nitrogen itself makes electrophilic substitution challenging. Under acidic conditions, the pyridine nitrogen and the amino group will be protonated, further deactivating the ring. If electrophilic substitution were to occur, it would likely be directed to the positions ortho and para to the amino group, although steric hindrance from the adjacent methyl and carboxylic acid groups would be a significant factor.

Synthesis of Complex Polycyclic Systems Utilizing 2-Amino-5-bromo-4-methylnicotinic Acid HCl as a Building Block

The multifunctional nature of 2-Amino-5-bromo-4-methylnicotinic acid HCl makes it an attractive starting material for the construction of fused heterocyclic and polycyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form a fused pyrimidinone ring, while the bromo substituent provides a handle for further annulation reactions via cross-coupling chemistry.

For example, the amino and carboxylic acid moieties can be condensed with various reagents to form fused ring systems. The subsequent derivatization of the bromo group through the aforementioned coupling reactions (Suzuki-Miyaura, Sonogashira, etc.) can then be used to build additional rings or introduce complex substituents.

A general strategy could involve an initial intramolecular cyclization to form a pyrido[2,3-d]pyrimidine scaffold, followed by a palladium-catalyzed cross-coupling reaction at the bromine-substituted position to introduce an aryl, alkynyl, or other functional group. This group could then undergo a subsequent cyclization to form a tri- or tetracyclic system. Such strategies are common in the synthesis of biologically active polycyclic heteroaromatics. airo.co.innih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, substitution patterns, and stereochemistry.

Proton NMR (¹H NMR) Methodologies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Amino-5-bromo-4-methylnicotinic acid HCl, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

The single aromatic proton on the pyridine (B92270) ring is expected to appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the amino group. The protons of the methyl group at the 4-position would also produce a singlet, but at a much higher field, generally in the range of 2.2 to 2.7 ppm.

The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) are acidic and their signals can be broad and variable in position, often appearing between 5.0 and 12.0 ppm. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. Due to the presence of the hydrochloride, the amino group will be protonated (-NH₃⁺), which would shift its signal further downfield and potentially lead to observable coupling with adjacent protons under certain conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromo-4-methylnicotinic Acid HCl

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 8.0 - 9.0 | Singlet |

| Methyl (-CH₃) | 2.2 - 2.7 | Singlet |

| Amino (-NH₃⁺) | 7.0 - 10.0 | Broad Singlet |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Amino-5-bromo-4-methylnicotinic acid HCl will give a distinct signal in the ¹³C NMR spectrum.

The carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons of the pyridine ring will appear between 110 and 160 ppm. The specific chemical shifts of these carbons are influenced by the attached substituents. For instance, the carbon bearing the amino group (C2) will be shifted upfield compared to a non-substituted carbon, while the carbon attached to the bromine (C5) will be shifted downfield. The carbon of the methyl group will appear at the highest field, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromo-4-methylnicotinic Acid HCl

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-NH₃⁺ | 150 - 160 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-CH₃ | 140 - 150 |

| Aromatic C-COOH | 120 - 130 |

| Aromatic CH | 145 - 155 |

| Methyl (-CH₃) | 15 - 25 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 2-Amino-5-bromo-4-methylnicotinic acid HCl, a COSY experiment would be of limited use for the core structure as there are no vicinal protons on the ring. However, it could be useful for derivatives with more complex side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for establishing the connectivity of quaternary carbons (carbons with no attached protons), such as the carbons of the carboxylic acid group and the carbons bearing the amino, bromo, and methyl substituents. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons (C3, C4, and C5), and between the aromatic proton and its neighboring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Amino-5-bromo-4-methylnicotinic acid HCl would display several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the N-H stretching vibrations of the protonated amino group (-NH₃⁺). The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically in the range of 1700-1730 cm⁻¹.

The N-H bending vibrations of the -NH₃⁺ group are expected to appear around 1500-1600 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to absorb in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 2-Amino-5-bromo-4-methylnicotinic Acid HCl

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Protonated Amine (N-H) | Stretching | 2800 - 3200 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1730 (strong, sharp) |

| Protonated Amine (N-H) | Bending | 1500 - 1600 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-Br | Stretching | < 800 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition.

For 2-Amino-5-bromo-4-methylnicotinic acid HCl (C₇H₈BrClN₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would provide an experimental mass measurement that can be compared to the theoretical value, confirming the molecular formula. The presence of bromine and chlorine atoms would be evident from the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two peaks of nearly equal intensity separated by two mass units. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopic patterns provides a unique signature for molecules containing both bromine and chlorine.

Table 4: Theoretical Exact Mass for Isotopologues of [M+H]⁺ of 2-Amino-5-bromo-4-methylnicotinic Acid

| Isotope Combination | Molecular Formula | Theoretical Exact Mass (Da) |

| ⁷⁹Br, ³⁵Cl | C₇H₈⁷⁹Br³⁵ClN₂O₂ | 265.9539 |

| ⁸¹Br, ³⁵Cl | C₇H₈⁸¹Br³⁵ClN₂O₂ | 267.9519 |

| ⁷⁹Br, ³⁷Cl | C₇H₈⁷⁹Br³⁷ClN₂O₂ | 267.9510 |

| ⁸¹Br, ³⁷Cl | C₇H₈⁸¹Br³⁷ClN₂O₂ | 269.9489 |

Note: The HCl salt will typically dissociate in the mass spectrometer, and the observed mass will correspond to the protonated free base.

X-ray Crystallography Techniques for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Amino-5-bromo-4-methylnicotinic acid HCl, the precise positions of all atoms in the molecule can be determined.

This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry established by NMR. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. In the case of the hydrochloride salt, the analysis would show the protonation site (the amino group) and the ionic interaction with the chloride anion. Hydrogen bonding between the carboxylic acid groups, the protonated amino groups, and the chloride ions would be expected to play a significant role in the crystal packing.

Raman Spectroscopy Applications for Molecular Fingerprinting

Detailed research findings on the specific Raman spectrum of 2-Amino-5-bromo-4-methylnicotinic acid HCl are not extensively available in the public literature. However, a comprehensive understanding of its molecular fingerprint can be constructed by analyzing the vibrational characteristics of its constituent parts: the nicotinic acid core, and the amino, bromo, and methyl substituents.

Vibrational Analysis of the Nicotinic Acid Core

The foundational structure is nicotinic acid (a pyridine ring with a carboxyl group). Studies on nicotinic acid reveal characteristic Raman bands associated with the pyridine ring and the carboxylic acid group. The pyridine ring vibrations typically appear in the 1000-1600 cm⁻¹ region, corresponding to C-C and C-N stretching modes. researchgate.net The carboxylic acid group introduces distinct vibrations, notably the C=O stretching mode. researchgate.net

Influence of Substituents on the Raman Spectrum

The addition of amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups to the nicotinic acid structure introduces new vibrational modes and shifts existing ones, creating a more complex and highly specific molecular fingerprint.

Amino Group (-NH₂): The presence of an amino group on the pyridine ring, as seen in related molecules like 2-aminopyridine (B139424), introduces characteristic N-H stretching, scissoring, wagging, and twisting modes. sci-hub.st These vibrations add unique peaks to the spectrum that are distinct from the unsubstituted nicotinic acid core.

Bromo Group (-Br): The carbon-bromine bond introduces a strong vibrational mode at lower frequencies. In analogous compounds such as 2-amino-5-bromobenzoic acid, the C-Br stretching vibration is observed in the Raman spectrum, typically in the range of 500-700 cm⁻¹. ijtsrd.com This low-frequency band is a strong indicator of bromination.

Methyl Group (-CH₃): The methyl group contributes its own set of characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. These are typically observed in the 1375-1450 cm⁻¹ (bending) and 2850-3000 cm⁻¹ (stretching) regions. sci-hub.st

Predicted Raman Fingerprint for 2-Amino-5-bromo-4-methylnicotinic Acid HCl

By combining the spectral data from these related structures, a predicted Raman fingerprint for 2-Amino-5-bromo-4-methylnicotinic acid HCl can be detailed. The spectrum would be a composite of the vibrations from the substituted pyridine ring and the carboxylic acid group, with each functional group providing identifiable peaks. This allows for precise molecular identification and differentiation from its precursors or other derivatives.

The table below summarizes the key vibrational modes and their expected Raman shift regions for the title compound, based on data from analogous molecules.

Interactive Data Table: Predicted Raman Vibrational Modes

| Vibrational Mode | Functional Group/Moiety | Expected Raman Shift (cm⁻¹) | Reference Analogue(s) |

| C-H Stretching (Aromatic) | Pyridine Ring | > 3000 | 2-amino-5-bromobenzoic acid ijtsrd.com |

| N-H Stretching | Amino Group | 3300 - 3500 | 2-aminopyridine sci-hub.st |

| C-H Stretching (Aliphatic) | Methyl Group | 2850 - 3000 | 2-amino picoline sci-hub.st |

| C=O Stretching | Carboxylic Acid | 1650 - 1700 | Nicotinic Acid researchgate.net |

| Ring Stretching (C=C, C=N) | Pyridine Ring | 1400 - 1650 | Nicotinic Acid, 2-aminopyridine researchgate.netsci-hub.st |

| C-H Bending (Aliphatic) | Methyl Group | 1375 - 1450 | 2-amino picoline sci-hub.st |

| C-H In-plane Bending (Aromatic) | Pyridine Ring | 1000 - 1300 | 2-amino-5-bromobenzoic acid ijtsrd.com |

| C-Br Stretching | Bromo Group | 500 - 700 | 2-amino-5-bromobenzoic acid ijtsrd.com |

This detailed fingerprinting capability allows Raman spectroscopy to be a valuable tool for quality control, verifying the identity and purity of 2-Amino-5-bromo-4-methylnicotinic acid HCl, and for studying its interactions in various chemical environments. The unique combination of bands arising from the specific substitution pattern makes the Raman spectrum a definitive identifier for this molecule.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Amino-5-bromo-4-methylnicotinic acid HCl, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's electronic character. dergipark.org.tr

Key electronic properties that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties of a Substituted Nicotinic Acid Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -2500 a.u. |

Note: The values in this table are representative and intended for illustrative purposes based on typical DFT calculations for similar molecules.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For 2-Amino-5-bromo-4-methylnicotinic acid HCl, a key application of molecular modeling is conformational analysis, which aims to identify the molecule's stable three-dimensional arrangements. The presence of the carboxylic acid and methyl groups introduces rotational flexibility, leading to various possible conformers.

Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to explore the potential energy surface of the molecule. By systematically rotating the single bonds, particularly the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring, a series of conformers can be generated. The energies of these conformers are then calculated to identify the most stable, low-energy structures. acs.org The conformational preferences are governed by a combination of steric hindrance between adjacent groups and electronic interactions, such as intramolecular hydrogen bonding. researchgate.net

In substituted pyridines, the orientation of substituents can significantly impact their chemical and biological properties. mdpi.com For 2-Amino-5-bromo-4-methylnicotinic acid HCl, conformational analysis would likely reveal a preference for a conformation where the carboxylic acid group is oriented to minimize steric clash with the neighboring methyl and amino groups.

Prediction of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including transition states and intermediates. grnjournal.us For 2-Amino-5-bromo-4-methylnicotinic acid HCl, computational methods can be used to predict the mechanisms of various potential reactions, such as electrophilic aromatic substitution or nucleophilic attack.

By calculating the energies of reactants, products, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates. acs.org For instance, in the case of nucleophilic aromatic substitution on bromo-substituted aromatic compounds, DFT calculations can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer intermediate pathway. organic-chemistry.org

Computational studies on related aromatic systems have demonstrated the power of these methods in understanding reaction selectivity and the influence of substituents on reaction barriers. nih.gov For 2-Amino-5-bromo-4-methylnicotinic acid HCl, these calculations could predict the most likely sites for substitution on the pyridine ring and the energetic feasibility of different reaction pathways.

Theoretical Studies of Tautomerism and Isomerism

Tautomerism, the interconversion of constitutional isomers, is a relevant consideration for 2-Amino-5-bromo-4-methylnicotinic acid HCl, particularly concerning the amino group. The 2-amino pyridine moiety can potentially exist in an amine-imine tautomeric equilibrium. ifpan.edu.pl Computational methods, especially DFT, are well-suited to investigate the relative stabilities of these tautomers.

By calculating the total energies of the different tautomeric forms, the most stable tautomer can be identified. nih.govnih.gov Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure for the proton transfer. nih.govnih.gov Studies on other 2-aminopyridine (B139424) derivatives have shown that the amine form is generally more stable than the imine form. ifpan.edu.plnih.govnih.gov

Theoretical calculations can also be applied to study different isomers of the molecule, providing insights into their relative stabilities and properties. This information is crucial for understanding the chemical behavior of 2-Amino-5-bromo-4-methylnicotinic acid HCl in different chemical environments.

Table 2: Representative Relative Energies of Tautomers for a 2-Aminopyridine Derivative

| Tautomer | Relative Energy (kcal/mol) |

| Amine | 0.00 |

| Imine (trans) | 13.60 |

| Imine (cis) | 16.36 |

Note: The values in this table are based on a study of 2-amino-4-methylpyridine (B118599) and are for illustrative purposes. nih.gov

Quantum Chemical Descriptors for Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a quantitative basis for understanding and predicting chemical behavior. For 2-Amino-5-bromo-4-methylnicotinic acid HCl, these descriptors can be calculated using the outputs of DFT computations.

Important global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. These parameters are calculated from the HOMO and LUMO energies.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. dergipark.org.tr This information is particularly useful for predicting the regioselectivity of reactions involving the substituted pyridine ring. By analyzing these quantum chemical descriptors, a comprehensive picture of the reactivity of 2-Amino-5-bromo-4-methylnicotinic acid HCl can be developed.

Table 3: Illustrative Quantum Chemical Descriptors for a Substituted Aromatic Compound

| Descriptor | Formula | Representative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 eV |

| Global Electrophilicity Index (ω) | χ^2 / (2η) | 3.66 eV |

Note: The values in this table are for illustrative purposes and are based on the representative HOMO and LUMO energies from Table 1.

Development of Analytical Methodologies for 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds, making it ideal for 2-Amino-5-bromo-4-methylnicotinic acid HCl. ijtsrd.comwjpmr.com A well-developed HPLC method can simultaneously determine the purity of the compound and quantify its content in a given sample. wjpmr.com

The selection of an appropriate stationary phase and the optimization of the mobile phase are the most critical steps in HPLC method development. researchgate.net The choice is guided by the physicochemical properties of the analyte, such as its polarity, pKa, and solubility. ijtsrd.com

Stationary Phase Selection: 2-Amino-5-bromo-4-methylnicotinic acid HCl is a polar, ionizable compound due to the presence of a carboxylic acid group and an amino group. Therefore, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation. phenomenex.com A C18 (octadecylsilane) column is the most common initial choice for the stationary phase because of its hydrophobicity and wide applicability. researchgate.net The particle size of the column packing influences efficiency; smaller particles (e.g., <3 µm) provide higher resolution but result in higher backpressure. uhplcs.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent. phenomenex.com

Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. researchgate.net Acetonitrile is often preferred due to its lower viscosity and better UV transparency. mastelf.com

Aqueous Phase and pH Control: The ionization state of 2-Amino-5-bromo-4-methylnicotinic acid HCl is dependent on pH. To achieve reproducible retention times and good peak shapes, the pH of the mobile phase must be controlled using a buffer. phenomenex.comuhplcs.com For this amphoteric molecule, a pH around 2.5-3.5, using a phosphate or formate buffer, would suppress the ionization of the carboxylic acid group and ensure the amino group is protonated, leading to consistent retention on a C18 column.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for separating the main compound from its impurities, which may have a wide range of polarities. uhplcs.com

A typical starting point for method development could involve the parameters outlined in the table below.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column suitable for polar analytes. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Aqueous phase with a low pH to control the ionization state of the analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. |

| Elution Mode | Gradient | To ensure elution of both the main peak and any potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

The choice of detector is dependent on the chromophoric properties of the analyte. 2-Amino-5-bromo-4-methylnicotinic acid HCl contains a substituted pyridine (B92270) ring, which is an aromatic system that strongly absorbs ultraviolet (UV) radiation.

UV Detector: A variable wavelength UV detector is a simple and robust option. The analysis wavelength (λmax) should be determined by scanning the UV spectrum of the compound in the mobile phase. Based on the substituted pyridine structure, a strong absorbance is expected in the range of 250-280 nm.

Photodiode Array (PDA) Detector: A PDA detector offers significant advantages over a standard UV detector. nih.gov It acquires the entire UV spectrum at each point in the chromatogram. This is invaluable during method development for assessing peak purity by comparing spectra across a single chromatographic peak and for identifying co-eluting impurities. conicet.gov.ar It also facilitates the selection of the optimal detection wavelength for quantification. conicet.gov.ar

A validation of the developed HPLC method would typically involve assessing parameters like linearity, accuracy, precision, and specificity, as shown in the hypothetical data below.

| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of 2-Amino-5-bromo-4-methylnicotinic acid HCl by GC is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and amino functional groups. However, GC can be applied following a derivatization step that converts the non-volatile analyte into a volatile derivative. researchgate.net

Derivatization chemically modifies the polar functional groups to increase the compound's volatility and thermal stability. researchgate.netmdpi.com

Esterification: The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.

Silylation: Both the carboxylic acid and amino groups can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters and amines. These TMS derivatives are significantly more volatile and suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5 or a mid-polar DB-1701). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides structural information that can confirm the identity of the derivative. mdpi.com

| Derivatization Agent | Target Functional Group(s) | Resulting Derivative | Volatility |

| Methanol/HCl | Carboxylic Acid | Methyl Ester | Increased |

| BSTFA | Carboxylic Acid, Amino Group | TMS Ester, TMS Amine | High |

| Alkyl Chloroformates | Amino Group | Carbamate | Increased |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. fiveable.mesciex.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. fiveable.menih.gov For an ionizable compound like 2-Amino-5-bromo-4-methylnicotinic acid HCl, CE, particularly Capillary Zone Electrophoresis (CZE), is an excellent analytical tool. bccampus.ca

In CZE, a capillary is filled with a buffer solution, and a high voltage is applied. The separation mechanism relies on the different electrophoretic mobilities of the analytes. The charge of 2-Amino-5-bromo-4-methylnicotinic acid HCl is highly dependent on the pH of the buffer:

At low pH (e.g., < 2): The carboxylic acid is neutral, and the amino group is protonated (positive charge). The molecule will migrate as a cation.

At intermediate pH (zwitterionic form): The carboxylic acid is deprotonated (negative charge), and the amino group is protonated (positive charge), resulting in a net neutral charge.

At high pH (e.g., > 9): The carboxylic acid is deprotonated, and the amino group is neutral (negative charge). The molecule will migrate as an anion.

By carefully selecting the buffer pH, the charge of the analyte can be manipulated to achieve optimal separation from impurities. nih.gov This makes CE a highly selective technique for purity analysis. Detection is typically performed using a UV or PDA detector integrated into the CE system. fiveable.me

Spectrophotometric Assay Development (UV-Vis)

A simple, rapid, and cost-effective method for quantifying 2-Amino-5-bromo-4-methylnicotinic acid HCl in pure form or in simple formulations can be developed using UV-Vis spectrophotometry. This technique is based on the principle that the compound absorbs light in the UV region of the electromagnetic spectrum.

The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or the HPLC mobile phase) across the UV range (typically 200-400 nm). nih.gov A calibration curve is then constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

| Concentration (µg/mL) | Absorbance at λmax |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.455 |

| 8.0 | 0.608 |

| 10.0 | 0.760 |

While this method is simple, it lacks the specificity of chromatographic techniques and is only suitable for samples where 2-Amino-5-bromo-4-methylnicotinic acid HCl is the only component that absorbs at the selected wavelength.

Potentiometric and Conductometric Titration Methodologies

Titrimetric methods can be used for the quantitative analysis of 2-Amino-5-bromo-4-methylnicotinic acid HCl, providing a direct measure of its purity as an acidic or basic substance.

Potentiometric Titration: This method involves titrating a solution of the compound with a standardized strong base (e.g., NaOH) while monitoring the solution's pH with an electrode. Since the compound is the HCl salt of an amino acid, the titration curve will show two distinct equivalence points. The first corresponds to the neutralization of the excess HCl and the carboxylic acid group, while the second corresponds to the neutralization of the protonated amino group. The volume of titrant consumed can be used to calculate the purity of the compound with high accuracy.

Conductometric Titration: This technique measures the electrical conductivity of the solution as the titrant is added. The conductivity changes as ions are replaced by other ions with different mobilities. pg.edu.pl During the titration of 2-Amino-5-bromo-4-methylnicotinic acid HCl with NaOH, sharp breaks in the titration curve will occur at the equivalence points. For instance, as the highly mobile H+ ions are replaced by the less mobile Na+ ions, the conductivity will decrease. After the equivalence point, the conductivity will increase as excess highly mobile OH- ions are added. This method provides a clear and objective determination of the endpoint. pg.edu.pl

Role of 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl As a Synthetic Intermediate in Organic Synthesis

Utilization in the Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of 2-Amino-5-bromo-4-methylnicotinic acid HCl makes it an excellent starting material for the synthesis of various fused and polycyclic heterocyclic systems. The vicinal amino and carboxylic acid groups can participate in intramolecular cyclization reactions or act as anchor points for annulation strategies, leading to the formation of bicyclic structures such as pyrido[2,3-d]pyrimidines or other related frameworks.

Furthermore, the bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings enable the attachment of a wide range of aryl, heteroaryl, alkyl, or alkynyl substituents. These substituents can be further elaborated to construct additional rings, leading to complex, multi-ring heterocyclic systems. For example, coupling with an appropriately functionalized boronic acid could be the initial step in a sequence leading to complex polycyclic alkaloids or novel pharmaceutical scaffolds.

| Reaction Type | Functional Groups Involved | Potential Heterocyclic Product |

| Intramolecular Condensation | 2-Amino, 3-Carboxylic Acid | Pyrido[2,3-d]pyrimidin-4-one core |

| Pictet-Spengler Reaction | 2-Amino (after modification) | Fused β-carboline analogues |

| Suzuki-Miyaura Coupling | 5-Bromo | 5-Aryl/heteroaryl substituted nicotinic acids |

| Sonogashira Coupling | 5-Bromo | 5-Alkynyl substituted nicotinic acids |

Precursor to Advanced Intermediates for Complex Organic Molecule Synthesis

2-Amino-5-bromo-4-methylnicotinic acid HCl is not only used for the direct construction of final targets but also serves as a precursor to more advanced, highly functionalized intermediates. Each of the functional groups on the pyridine (B92270) ring can be selectively modified to generate a new molecule with tailored reactivity for subsequent synthetic steps.

Carboxylic Acid Group: The carboxylic acid can be readily converted into esters, amides, or acyl chlorides. This transformation allows for the introduction of a vast array of side chains or linking units, which is a common strategy in the synthesis of complex natural products and pharmaceuticals.

Amino Group: The 2-amino group can undergo acylation, alkylation, or diazotization. A Sandmeyer-type reaction on the corresponding diazonium salt could replace the amino group with other functionalities like hydroxyl, cyano, or a different halogen, thereby creating a new set of reactive handles on the pyridine core.

Bromo Group: As mentioned, the bromine atom is an ideal site for metal-catalyzed cross-coupling reactions. Its replacement with carbon, nitrogen, or sulfur nucleophiles dramatically expands the range of accessible derivatives, transforming the initial building block into a more complex intermediate poised for the final stages of a synthesis.

| Starting Functional Group | Transformation Reaction | Resulting Intermediate Functionality |

| 3-Carboxylic Acid | Esterification / Amidation | Ester / Amide |

| 2-Amino | Acylation / Diazotization | Amide / Diazonium Salt |

| 5-Bromo | Suzuki Coupling | 5-Aryl group |

| 5-Bromo | Buchwald-Hartwig Amination | 5-Amino group |

Strategies for Medicinal Chemistry Scaffold Construction

The 2-aminopyridine (B139424) moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgresearchgate.netrsc.org Its ability to form key hydrogen bonds and participate in various molecular interactions makes it an ideal core for designing biologically active molecules. 2-Amino-5-bromo-4-methylnicotinic acid HCl provides a robust platform for building medicinal chemistry scaffolds with high potential for therapeutic applications, including as kinase or enzyme inhibitors. acs.org

The strategic placement of its functional groups allows for systematic modification to explore the structure-activity relationship (SAR) of a new compound series.

Vector for Diversity: The bromine atom allows for the introduction of diverse substituents that can probe different pockets of a biological target's binding site.

Hydrogen Bonding: The 2-amino and 3-carboxyl groups (or their amide derivatives) can act as hydrogen bond donors and acceptors, crucial for anchoring a molecule to its protein target.

Modulation of Properties: The methyl group can influence the molecule's conformation and metabolic stability.

This multi-point diversity allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Design and Synthesis of Library Compounds Based on the Nicotinic Acid Core

In modern drug discovery, the rapid synthesis of large collections of related molecules, known as compound libraries, is essential for high-throughput screening. youtube.comyoutube.com 2-Amino-5-bromo-4-methylnicotinic acid HCl is an ideal starting material for combinatorial and parallel synthesis due to its multiple, orthogonally reactive functional groups. youtube.com

A common strategy involves a "mix-and-split" or parallel synthesis approach. For instance, the carboxylic acid could be reacted with a set of 10 different amines to create a small library of amides. Subsequently, each of these 10 amides could be subjected to a Suzuki-Miyaura coupling reaction with a set of 10 different boronic acids at the 5-bromo position. This two-step process would rapidly generate a library of 100 unique compounds, all based on the original nicotinic acid core. Such libraries are invaluable for screening against biological targets to identify initial "hit" compounds.

Emerging Research Avenues and Future Prospects for 2 Amino 5 Bromo 4 Methylnicotinic Acid Hcl

Integration with Flow Chemistry and Microreactor Technologies

The synthesis of complex organic molecules like 2-Amino-5-bromo-4-methylnicotinic acid HCl often involves multi-step processes with potentially hazardous reagents or exothermic reactions. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing.

The integration of flow chemistry could revolutionize the production of this compound by offering enhanced safety, improved reaction control, and greater efficiency. nih.gov Microreactors provide a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, which is critical for managing exothermic nitration or halogenation steps that might be involved in its synthesis. This level of control can lead to higher yields, reduced byproduct formation, and improved product purity. ijarsct.co.in Furthermore, continuous flow systems can be readily automated and scaled up by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), providing a flexible and efficient manufacturing platform. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis of Nicotinic Acid Derivatives

| Feature | Traditional Batch Synthesis | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Safety | Higher risk with hazardous reagents | Enhanced, small reaction volumes |

| Scalability | Complex, requires larger vessels | Simpler, achieved by numbering-up or longer runs |

| Reaction Control | Less precise temperature/mixing | Precise control over parameters |